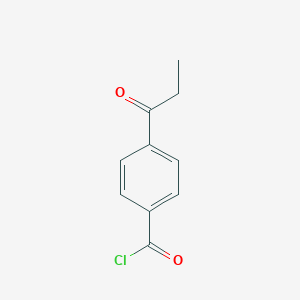
4-Propanoylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanoylbenzoyl chloride, also known as PBCl, is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. PBCl has a wide range of applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 4-Propanoylbenzoyl chloride involves the formation of an acyl chloride group, which is highly reactive and can undergo various reactions. The acyl chloride group can react with different nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. 4-Propanoylbenzoyl chloride can also undergo various substitution reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation.
Biochemical And Physiological Effects
4-Propanoylbenzoyl chloride has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-Propanoylbenzoyl chloride has also been shown to induce oxidative stress and apoptosis in different cell lines.
Advantages And Limitations For Lab Experiments
4-Propanoylbenzoyl chloride has several advantages as a reagent in organic synthesis. It is a relatively cheap and readily available compound that can be easily synthesized. 4-Propanoylbenzoyl chloride is also a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, 4-Propanoylbenzoyl chloride is a hazardous compound that requires careful handling and storage. It is also a corrosive compound that can react violently with water and other nucleophiles.
Future Directions
There are several future directions for the research on 4-Propanoylbenzoyl chloride. One potential direction is the synthesis of new derivatives of 4-Propanoylbenzoyl chloride with improved properties and reactivity. Another direction is the development of new methods for the analysis of 4-Propanoylbenzoyl chloride and its derivatives. Additionally, the study of the biochemical and physiological effects of 4-Propanoylbenzoyl chloride can provide valuable insights into its potential applications in medicine and pharmacology.
Synthesis Methods
The synthesis of 4-Propanoylbenzoyl chloride involves the reaction of benzoyl chloride with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and produces 4-Propanoylbenzoyl chloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
4-Propanoylbenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-Propanoylbenzoyl chloride is also used as a derivatization agent for the analysis of different compounds, including amino acids and peptides, in chromatography.
properties
CAS RN |
153929-32-9 |
|---|---|
Product Name |
4-Propanoylbenzoyl chloride |
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-propanoylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-9(12)7-3-5-8(6-4-7)10(11)13/h3-6H,2H2,1H3 |
InChI Key |
FNVTWOMZPWAQIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
synonyms |
Benzoyl chloride, 4-(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




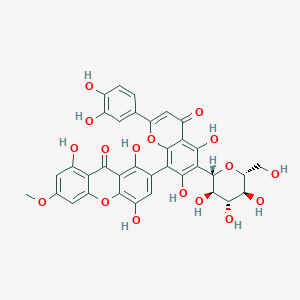
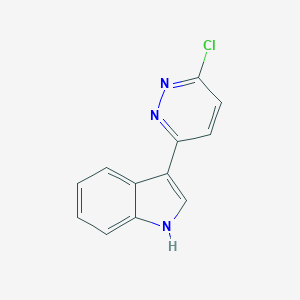
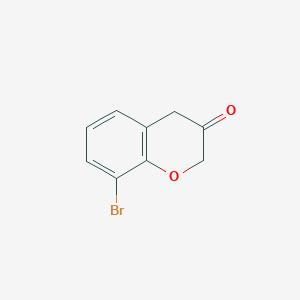
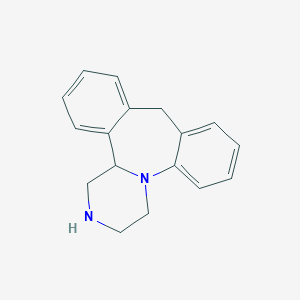
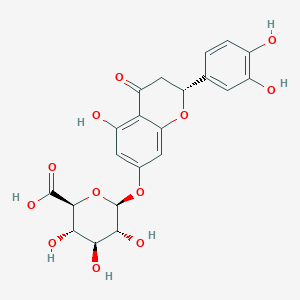
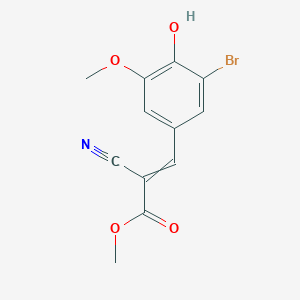
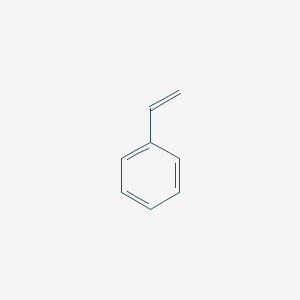
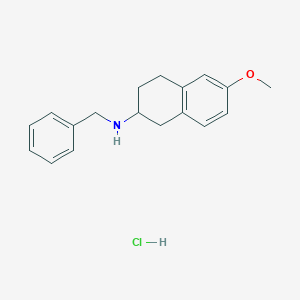
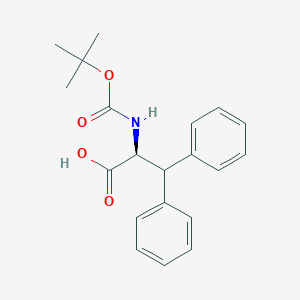
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
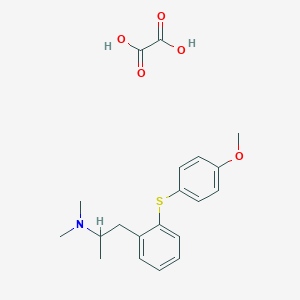
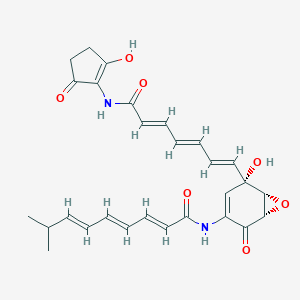
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)